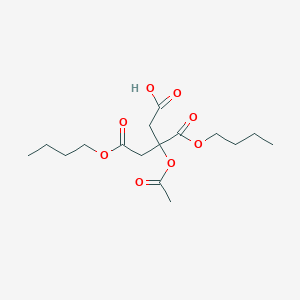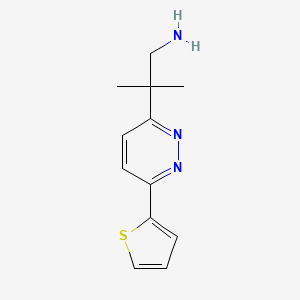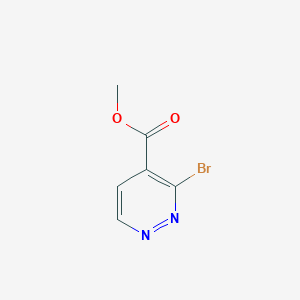
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a bromine atom at the third position and a methyl ester group at the fourth position of the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester typically involves the bromination of 4-pyridazinecarboxylic acid methyl ester. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or a halogenated alkane solvent. The reaction temperature is maintained between -10°C to 50°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the preparation of herbicidal pyridazinium compounds.
作用機序
The mechanism of action of 3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. For instance, as a glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-glutamate to D-glutamate, which is essential for bacterial cell wall synthesis . This inhibition can lead to the disruption of bacterial growth and proliferation.
類似化合物との比較
Similar Compounds
4-Pyridazinecarboxylic Acid: Similar in structure but lacks the bromine atom.
3-Bromo-4-hydroxybenzoic Acid Methyl Ester: Similar in having a bromine atom and a methyl ester group but differs in the core structure.
Methyl 3-bromo-4-methoxybenzoate: Another compound with a bromine atom and a methyl ester group but with a different aromatic ring.
Uniqueness
3-Bromo-4-pyridazinecarboxylic Acid Methyl Ester is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C6H5BrN2O2 |
|---|---|
分子量 |
217.02 g/mol |
IUPAC名 |
methyl 3-bromopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-3-8-9-5(4)7/h2-3H,1H3 |
InChIキー |
YNKCSXKKGATVPQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


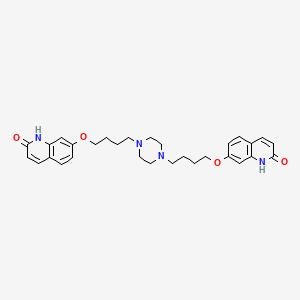
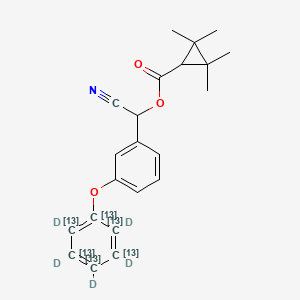
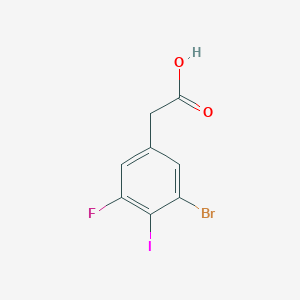
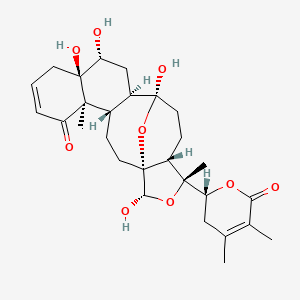
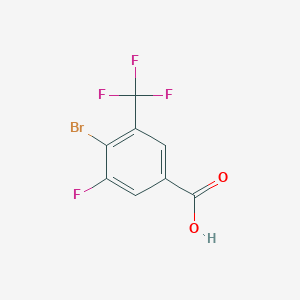
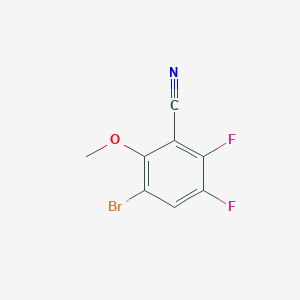
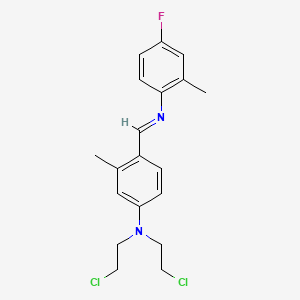
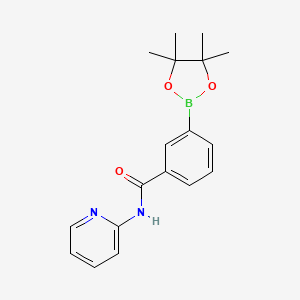
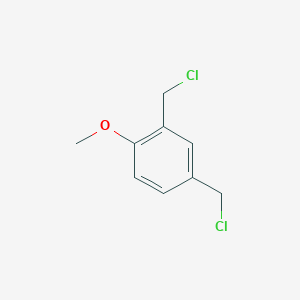
![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
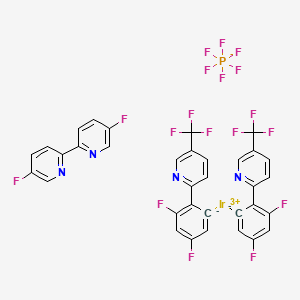
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
